molecular formula C12H21NO8 B173216 Ethyl (S)-3-Piperidinecarboxylate D-Tartrate CAS No. 163343-71-3

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

Cat. No.: B173216
CAS No.: 163343-71-3
M. Wt: 307.3 g/mol
InChI Key: HHPGQKZOPPDLNH-ZZQRGORHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is a chiral compound that has gained attention in various scientific fields due to its unique properties and potential applications. This compound is an ester derivative of piperidinecarboxylic acid and tartaric acid, which are both important in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate typically involves the esterification of (S)-3-piperidinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required standards for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and amines are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: Utilized in the production of chiral catalysts and as an intermediate in the manufacture of fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, and modulation of metabolic processes.

Comparison with Similar Compounds

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate can be compared with other similar compounds, such as:

    Ethyl ®-3-Piperidinecarboxylate: The enantiomer of the compound, which may exhibit different biological activities and properties.

    Diethyl D-Tartrate: Another ester derivative of tartaric acid, used in chiral synthesis and as a resolving agent.

    Ethyl 4-Piperidinecarboxylate: A structural isomer with different reactivity and applications.

The uniqueness of this compound lies in its specific chiral configuration, which imparts distinct properties and makes it valuable in asymmetric synthesis and chiral resolution processes.

Biological Activity

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is a chiral compound with significant biological activity and potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders. This article delves into its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Overview of this compound

This compound is an ester derivative formed from (S)-3-piperidinecarboxylic acid and tartaric acid. Its unique chiral configuration makes it a valuable compound in asymmetric synthesis and as a building block for various pharmacologically active molecules.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzymatic activity and receptor signaling pathways due to its chiral nature, which allows selective binding. Key mechanisms include:

  • Enzyme Inhibition : The compound has been reported to inhibit certain enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It can alter receptor activity, influencing neurotransmitter systems such as GABA, which is crucial for maintaining central nervous system function.

Biological Activities

  • Neuropharmacological Effects :
    • Studies suggest that derivatives of piperidine compounds exhibit significant activity on the GABA neurotransmitter system. For instance, 4-Hydroxypiperidine-3-carboxylic acid has been identified as a potent substrate-competitive inhibitor of neuronal GABA uptake .
    • This indicates that this compound could have therapeutic implications for treating psychiatric and neurological disorders.
  • Antimicrobial Properties :
    • Some studies have explored the antimicrobial effects of similar piperidine derivatives, suggesting potential applications in developing new antibiotics or antimicrobial agents.
  • Chiral Building Block :
    • The compound serves as a chiral building block in organic synthesis, facilitating the creation of complex molecules with biological activity.

Synthesis Methods

The synthesis of this compound typically involves the esterification of (S)-3-piperidinecarboxylic acid with ethanol under acidic conditions. The following methods are commonly employed:

  • Esterification Reaction :
     S 3 piperidinecarboxylic acid+EthanolH2SO4Ethyl S 3 Piperidinecarboxylate D Tartrate\text{ S 3 piperidinecarboxylic acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl S 3 Piperidinecarboxylate D Tartrate}
  • Purification Techniques : Post-synthesis purification can be achieved through recrystallization or distillation to ensure high purity suitable for research applications.

Case Study 1: Neurotransmitter Interaction

A study investigated the effects of piperidine derivatives on GABA uptake inhibition. The findings indicated that certain structural modifications could enhance inhibitory effects on GABA transporters, providing insights into designing more effective therapeutic agents targeting anxiety and epilepsy .

Case Study 2: Antimicrobial Activity

Research examining the antimicrobial properties of piperidine derivatives revealed that these compounds exhibit varying degrees of activity against common bacterial strains. This highlights the potential for this compound in developing new antimicrobial therapies .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundNeuropharmacological effects, potential antimicrobial propertiesEnzyme inhibition, receptor modulation
4-Hydroxypiperidine-3-carboxylic acidGABA uptake inhibitionSubstrate-competitive inhibition
Diethyl D-TartrateChiral synthesis agentAsymmetric synthesis

Properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPGQKZOPPDLNH-ZZQRGORHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCNC1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83602-38-4
Record name Ethyl (S)-Nipecotate D-Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.